Tachioside
CAS No.: 109194-60-7
Cat. No.: VC21269036
Molecular Formula: C13H18O8
Molecular Weight: 302.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109194-60-7 |
---|---|
Molecular Formula | C13H18O8 |
Molecular Weight | 302.28 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C13H18O8/c1-19-8-4-6(2-3-7(8)15)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 |
Standard InChI Key | KWVHACHAQJFTLZ-UJPOAAIJSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES | COC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |
Canonical SMILES | COC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |
Appearance | Powder |
Introduction
Chemical Identity and Structure
Basic Identification
Tachioside is an organic compound with the molecular formula C₁₃H₁₈O₈ and a molecular weight of 302.28 g/mol . It is registered with CAS number 109194-60-7 and possesses the IUPAC name (2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol . The compound is also known by several synonyms including 1-O-(4-Hydroxy-3-methoxyphenyl)-beta-D-glucopyranose .
Structural Characteristics
Structurally, tachioside consists of a 4-hydroxy-3-methoxyphenyl group (a vanillyl moiety) linked to a beta-D-glucopyranose unit through a glycosidic bond . This arrangement classifies it as a phenolic glycoside, specifically an aryl glucoside. The compound features multiple hydroxyl groups contributed by both the sugar and phenolic portions, which significantly influence its physicochemical properties and biological activities.
Table 1: Chemical identifiers and structural information of Tachioside
Parameter | Information |
---|---|
Molecular Formula | C₁₃H₁₈O₈ |
Molecular Weight | 302.28 g/mol |
CAS Number | 109194-60-7 |
InChIKey | KWVHACHAQJFTLZ-UJPOAAIJSA-N |
Computed Density | 1.519 g/cm³ |
IUPAC Name | (2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Natural Sources and Occurrence
Botanical Sources
Tachioside has been identified in several plant species. Notable sources include Atractylodes japonica and Berchemia floribunda, as documented in the compound databases . Additionally, the compound has been reported in Atractylodes lancea (Thunb.) DC. (苍术) and Polygonum cuspidatum Sieb. et Zucc (虎杖) . These plants have historical significance in traditional Asian medicine systems, particularly Chinese medicine, where they are utilized for various therapeutic purposes.
Taxonomic Distribution
The presence of tachioside across different plant families suggests its wide distribution in the plant kingdom. The compound is part of the natural products database maintained by the LOTUS Initiative for Open Natural Products Research, indicating its recognition as a significant phytochemical . Its occurrence in taxonomically diverse plant species suggests the compound may play various ecological and physiological roles within these plants.
Biological Activities
Metabolic Effects
Tachioside demonstrates promising antiobesity properties through specific cellular mechanisms. Research has shown that it decreases lipid content in 3T3-L1 adipocytes specifically by inhibiting lipogenesis . This activity suggests potential applications in managing metabolic disorders related to lipid accumulation. The ability to modulate lipid metabolism makes tachioside a compound of interest for researchers investigating natural product interventions for obesity and related metabolic conditions.
Antioxidant Properties
Among its biological activities, tachioside exhibits antioxidant properties . The presence of phenolic hydroxy groups in its structure likely contributes to this activity, as phenolic compounds are known for their ability to scavenge free radicals and reduce oxidative stress. This antioxidant capacity may underlie some of the traditional medicinal applications of plants containing this compound.
Enzyme Inhibition
Tachioside displays α-glucosidase inhibitory activity, which may contribute to potential antidiabetic effects . α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can reduce postprandial glucose levels, making such inhibitors valuable in diabetes management. This property positions tachioside as a potentially valuable natural product for exploring new approaches to glycemic control.
Anti-inflammatory Activity
Research has demonstrated that tachioside can inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 macrophage cells with an IC₅₀ value of 12.14 μM . This finding indicates anti-inflammatory potential, as NO is a key inflammatory mediator. The specific IC₅₀ value provides a quantitative measure of tachioside's potency in this biological system.
Table 2: Biological activities of Tachioside
Activity | Mechanism/Target | Experimental Model | Potency/Effect |
---|---|---|---|
Antiobesity | Inhibition of lipogenesis | 3T3-L1 adipocytes | Decreased lipid content |
Antioxidant | Free radical scavenging | Various assays | Positive activity |
Enzyme inhibition | α-Glucosidase inhibition | Enzyme assays | Inhibitory activity |
Anti-inflammatory | Inhibition of NO production | LPS-stimulated RAW 264.7 cells | IC₅₀ = 12.14 μM |
Traditional Medicine Applications
Use in Traditional Chinese Medicine
The plants containing tachioside, particularly Atractylodes lancea (苍术) and Polygonum cuspidatum (虎杖), have established roles in Traditional Chinese Medicine (TCM) . Atractylodes lancea is classified in TCM as having warm properties with a pungent and bitter taste, and is traditionally associated with the spleen, stomach, and liver meridians . Polygonum cuspidatum is considered slightly cold in nature with a slightly bitter taste, and is traditionally associated with the liver, gallbladder, and lung meridians .
Presence in Herbal Formulations
These plants containing tachioside appear in numerous traditional formulations. For example, Atractylodes lancea (苍术) is included in traditional preparations such as "纯阳正气丸" (Chunyang Zhengqi Wan), "川郁风寒熨剂" (Chuanyu Fenghan Yongji), and "苍苓止泻口服液" (Cangling Zhixie Koufuye) . Similarly, Polygonum cuspidatum (虎杖) is found in formulations like "除湿止痒软膏" (Chushi Zhiyang Ruangao) and "胆清片" (Dan Qing Pian) . These traditional applications align with some of the experimentally observed biological activities of tachioside.
Research Applications and Future Perspectives
Current Research Status
Research on tachioside remains in relatively early stages, with most studies focusing on its isolation, structural characterization, and preliminary biological activity screening. The compound's presence in ChEMBL and other research databases indicates growing scientific interest . Current research suggests multiple bioactivities that warrant further investigation, particularly in the contexts of metabolic disorders, inflammation, and oxidative stress-related conditions.
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